molecular formula C5H11NOS2 B3050491 1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide CAS No. 26366-77-8

1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide

Cat. No.: B3050491
CAS No.: 26366-77-8
M. Wt: 165.3 g/mol
InChI Key: BLCKTMWGTJCBML-UHFFFAOYSA-N
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Description

1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide is a chemical compound with the molecular formula C5H11NOS2. It is a derivative of dithiolane, characterized by the presence of a five-membered ring containing two sulfur atoms and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide typically involves the reaction of N,N-dimethylamine with a suitable dithiolane precursor. One common method is the oxidation of N,N-dimethyl-1,2-dithiolan-4-amine using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide involves its interaction with molecular targets through its sulfur and amine groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form covalent bonds with target molecules .

Properties

IUPAC Name

N,N-dimethyl-1-oxodithiolan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS2/c1-6(2)5-3-8-9(7)4-5/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCKTMWGTJCBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CSS(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275052
Record name n,n-dimethyl-1,2-dithiolan-4-amine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26366-77-8
Record name n,n-dimethyl-1,2-dithiolan-4-amine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide
Reactant of Route 2
Reactant of Route 2
1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide
Reactant of Route 3
1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide

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